4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride
Overview
Description
4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of enzymes like acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced survival organisms .
Biochemical Pathways
For example, indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with a wide range of biochemical pathways.
Result of Action
For instance, pyrazoline derivatives have demonstrated antioxidant activity, which can protect cells from damage caused by free radicals and reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-isopropyl-1H-pyrazole with a carboxylic acid derivative in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of heterogeneous catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-3-propylpyrazole-5-carboxamide hydrochloride: Similar in structure but with different substituents, leading to varied reactivity and applications.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another related compound with distinct properties and uses.
Uniqueness
4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride stands out due to its specific isopropyl and carboxylic acid functional groups, which confer unique reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
4-amino-2-propan-2-ylpyrazole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-4(2)10-6(7(11)12)5(8)3-9-10;/h3-4H,8H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGJFNJMLDGWOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855907-10-6 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 4-amino-1-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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